molecular formula C22H24N2O2S B298686 Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Cat. No. B298686
M. Wt: 380.5 g/mol
InChI Key: MBMNTMAQKDSTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione, also known as MTIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also inhibits the NF-κB pathway, which is involved in inflammation. Additionally, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has also been shown to reduce oxidative stress and protect against mitochondrial damage. Physiologically, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to reduce tumor growth, inflammation, and neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione. One area of interest is the development of more water-soluble derivatives of Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione that can be administered in vivo more easily. Another area of interest is the investigation of Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione's potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione and its effects on various signaling pathways in the body.

Synthesis Methods

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione can be synthesized through a multi-step process that involves the reaction of 2-(2-bromoethyl)-1H-indole-3-carbaldehyde with morpholine, followed by the reaction of the resulting intermediate with o-tolyl magnesium bromide and thioacetamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to protect against oxidative stress and neuronal damage.

properties

Product Name

Morpholin-4-yl-[1-(2-o-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C22H24N2O2S/c1-17-6-2-5-9-21(17)26-15-12-24-16-19(18-7-3-4-8-20(18)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3

InChI Key

MBMNTMAQKDSTSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Origin of Product

United States

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